CID 12553101
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 12553101” is a chemical entity with a unique structure and properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound has garnered attention due to its potential in various industrial processes and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 12553101” involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand. The industrial production methods involve optimizing the reaction conditions to ensure high yield and purity. The use of advanced technologies and equipment, such as continuous flow reactors and automated systems, helps in achieving efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 12553101” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using various analytical techniques, such as spectroscopy and chromatography, to determine their structure and purity.
Wissenschaftliche Forschungsanwendungen
Compound “CID 12553101” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids. In medicine, compound “this compound” is investigated for its potential therapeutic properties, such as its ability to modulate specific molecular targets. Additionally, it has applications in industry, where it is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of compound “CID 12553101” involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as the modulation of enzyme activity or the inhibition of specific signaling pathways. The pathways involved in the compound’s mechanism of action are studied using various biochemical and molecular biology techniques to understand its effects at the cellular and molecular levels.
Vergleich Mit ähnlichen Verbindungen
- Compound “CID 12553102”
- Compound “CID 12553103”
- Compound “CID 12553104”
These similar compounds share some structural features with compound “CID 12553101” but differ in their specific properties and applications.
Eigenschaften
Molekularformel |
C22H37Si4 |
---|---|
Molekulargewicht |
413.9 g/mol |
InChI |
InChI=1S/C22H37Si4/c1-24(2,3)22(25(4,5)6,26(7,8)9)23(20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19H,1-9H3 |
InChI-Schlüssel |
INTLKAXCWWYUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C1=CC=CC=C1)C2=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.